Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH
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Overview
Description
Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH is a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2). It has shown significant antitumor activity in various preclinical and clinical studies. This compound is particularly effective in treating cancers with EZH2 mutations, such as B-cell non-Hodgkin lymphoma and epithelioid sarcoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of EZH2 in various chemical processes.
Biology: Used to investigate the biological functions of EZH2 and its role in gene expression and cell differentiation.
Medicine: Used in the treatment of cancers with EZH2 mutations, such as B-cell non-Hodgkin lymphoma and epithelioid sarcoma.
Industry: Potential applications in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH exerts its effects by inhibiting the activity of EZH2, a methyltransferase enzyme. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with gene silencing. By inhibiting EZH2, this compound prevents the hyper-trimethylation of histones, leading to the reactivation of silenced genes and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
GSK126: Another EZH2 inhibitor with similar antitumor activity.
EPZ-6438: A precursor to Tazemetostat with similar chemical properties.
CPI-1205: An EZH2 inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness
Tazemetostat de(methylene morpholine)-O-C3-O-C-COOH is unique due to its high selectivity and potency for EZH2. It has shown superior efficacy in clinical trials compared to other EZH2 inhibitors, making it a promising therapeutic agent for cancers with EZH2 mutations .
Properties
Molecular Formula |
C34H43N3O7 |
---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetic acid |
InChI |
InChI=1S/C34H43N3O7/c1-5-37(27-11-15-42-16-12-27)31-19-26(25-7-9-28(10-8-25)44-14-6-13-43-21-32(38)39)18-29(24(31)4)33(40)35-20-30-22(2)17-23(3)36-34(30)41/h7-10,17-19,27H,5-6,11-16,20-21H2,1-4H3,(H,35,40)(H,36,41)(H,38,39) |
InChI Key |
CLDOGTJZRUKKBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)O |
Origin of Product |
United States |
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